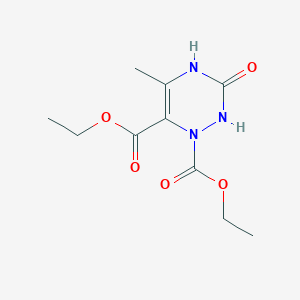![molecular formula C11H3Cl8N3S B14689777 s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes a 3,4-dichlorophenylthio group and two trichloromethyl groups. s-Triazine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,4-dichlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve cyanuric chloride in an appropriate solvent (e.g., dichloromethane).
- Add 3,4-dichlorothiophenol and triethylamine to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of s-triazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted s-triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted s-triazine derivatives.
Aplicaciones Científicas De Investigación
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes and disrupt cellular processes.
Agriculture: s-Triazine derivatives are used as herbicides to control weed growth in crops.
Materials Science: These compounds are used in the synthesis of polymers and as photoinitiators in polymerization reactions.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- involves the inhibition of specific enzymes and disruption of cellular pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile agent in different applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride): A precursor for many s-triazine derivatives.
2,4-Dichloro-6-substituted s-triazine: Used in the synthesis of polymers.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
Uniqueness
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is unique due to its combination of a 3,4-dichlorophenylthio group and two trichloromethyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H3Cl8N3S |
|---|---|
Peso molecular |
492.8 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H3Cl8N3S/c12-5-2-1-4(3-6(5)13)23-9-21-7(10(14,15)16)20-8(22-9)11(17,18)19/h1-3H |
Clave InChI |
SGYKVZVJJMGSEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





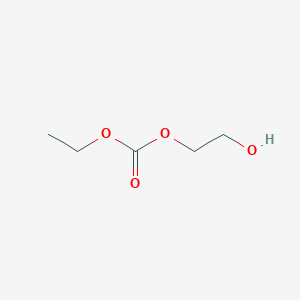
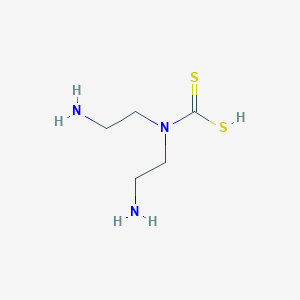
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
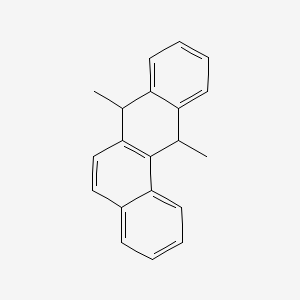

![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
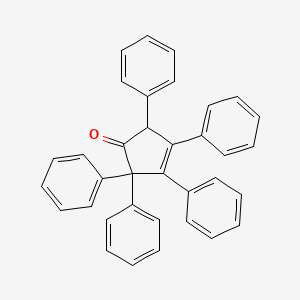
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
